1-Benzyl-3,5-dimethyl-1H-pyrazole

Vue d'ensemble

Description

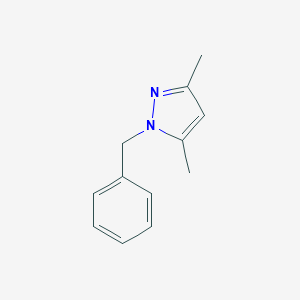

1-Benzyl-3,5-dimethyl-1H-pyrazole is a heterocyclic compound with the molecular formula C12H14N2 It is characterized by a pyrazole ring substituted with a benzyl group at the first position and methyl groups at the third and fifth positions

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as 3,5-dimethylpyrazole derivatives, have been found to hydrolyze the second messenger camp , which is a key regulator of many important physiological processes .

Mode of Action

It’s known that similar compounds, such as 3,5-dimethylpyrazole derivatives, have been found to hydrolyze the second messenger camp , which suggests that 1-Benzyl-3,5-dimethyl-1H-pyrazole might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that similar compounds, such as 3,5-dimethylpyrazole derivatives, have been found to hydrolyze the second messenger camp , which plays a crucial role in many biochemical pathways.

Result of Action

It’s known that similar compounds, such as 3,5-dimethylpyrazole derivatives, have been found to hydrolyze the second messenger camp , which suggests that this compound might have similar effects.

Action Environment

It’s known that the associations between pyrazole molecules can depend strongly on the type of solvent, since more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than formation of pyrazole-pyrazole clusters .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-3,5-dimethyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the condensation of substituted aromatic aldehydes with hydrazine derivatives followed by cyclization can yield pyrazole derivatives . Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . These reactions typically require mild conditions and offer good yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Bromine, hydrogen peroxide, or other oxidizing agents under controlled conditions.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Various electrophiles or nucleophiles under appropriate conditions, often in the presence of a base or acid catalyst.

Major Products:

Oxidation: Pyrazole oxides and related derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Substituted pyrazoles with different functional groups depending on the reagents used.

Applications De Recherche Scientifique

1-Benzyl-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

Comparaison Avec Des Composés Similaires

- 1-Benzyl-3,5-diphenyl-1H-pyrazole

- 3,5-Dimethyl-1H-pyrazole

- 1-Phenyl-3,5-dimethyl-1H-pyrazole

Comparison: 1-Benzyl-3,5-dimethyl-1H-pyrazole is unique due to the presence of both benzyl and methyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Activité Biologique

1-Benzyl-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted with a benzyl group and two methyl groups. Its molecular formula is , with a molecular weight of approximately 214.26 g/mol. The unique structure allows for various interactions with biological targets, contributing to its pharmacological potential.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Inhibition of mTORC1 Pathway : Research has indicated that derivatives of this compound can significantly reduce mTORC1 activity, which is crucial in regulating cell growth and proliferation. This inhibition leads to increased autophagy under basal conditions and disrupts autophagic flux during nutrient refeeding, suggesting a dual role in cancer cell metabolism .

- Antiproliferative Effects : Studies have demonstrated that certain derivatives exhibit submicromolar antiproliferative activity against cancer cell lines such as MIA PaCa-2 and MDA-MB-231. These compounds not only inhibit cell growth but also induce apoptosis, as evidenced by morphological changes in treated cells .

Biological Activities

The following table summarizes the key biological activities associated with this compound and its derivatives:

Case Studies and Research Findings

- Antiproliferative Activity : A study focused on the synthesis and evaluation of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides found that these compounds displayed significant antiproliferative effects in MIA PaCa-2 cells, with IC50 values indicating potent activity. The compounds were shown to disrupt mTORC1 reactivation following nutrient refeeding, effectively targeting cancer cells under metabolic stress .

- Cytotoxicity Against Breast Cancer : Another investigation into pyrazole hybrids revealed that compounds derived from this compound exhibited notable cytotoxicity against triple-negative breast cancer (TNBC) cells (MDA-MB-231). The most effective compounds had IC50 values of 24.25 μM and 47.72 μM, highlighting their potential as therapeutic agents against aggressive cancer types .

- Antimicrobial Properties : Research has also explored the antimicrobial efficacy of pyrazole derivatives, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria. This suggests a broader application for these compounds beyond oncology .

Propriétés

IUPAC Name |

1-benzyl-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-10-8-11(2)14(13-10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCXNXMLCDHLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345326 | |

| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134-81-2 | |

| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do these pyrazole derivatives exert their cytotoxic effects on TNBC cells?

A1: Research suggests that certain derivatives of 1-benzyl-3,5-dimethyl-1H-pyrazole, specifically those incorporating naphthalene, p-chlorobenzene, o-phenol, and toluene, exhibit promising cytotoxic activity against MDA-MB-231 cells, a model for TNBC []. These compounds appear to induce distinct morphological changes in the cells, indicative of apoptosis (programmed cell death) []. While the exact mechanism remains under investigation, molecular docking studies suggest that some derivatives, like (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(p-tolyl)prop-2-en-1-one, exhibit strong binding affinity for the active site of AKT2 []. AKT2, a protein kinase involved in cell survival and proliferation, is often overexpressed in TNBC, making it an attractive therapeutic target. Further research is needed to confirm if direct AKT2 inhibition is the primary mechanism of action for these compounds.

Q2: What are the structural characteristics of these promising pyrazole derivatives?

A2: The core structure consists of a this compound scaffold. The study focused on modifying this scaffold by adding various substituents at the 4th position of the pyrazole ring via Claisen-Schmidt condensation reactions []. For instance, compound (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one, a potent derivative, features a (E)-1-(4-chlorophenyl)prop-2-en-1-one group attached to the core structure []. Characterization of these compounds involved techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), providing detailed insights into their structures [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.